6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid
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Overview
Description
LY 186826 is a γ-lactam antibiotic containing an aminothioazole methoxyacetic acid side chain at the C-7 position. It exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. it is inactivated by β-lactamases and Enterobacterases, showing stronger activity against Enterobacter strains .
Chemical Reactions Analysis
LY 186826 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its antibacterial properties.
Reduction: This reaction can be used to reduce specific functional groups, affecting the molecule’s stability and activity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the molecule.
Hydrolysis: This reaction can break down the compound into its constituent parts, which can be useful for studying its structure and activity.
Scientific Research Applications
LY 186826 has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of γ-lactam antibiotics.
Biology: Researchers use it to study the mechanisms of bacterial resistance and the activity of β-lactamases.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by Enterobacter strains.
Mechanism of Action
LY 186826 exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall strength and rigidity. This leads to cell lysis and death in susceptible bacteria .
Comparison with Similar Compounds
LY 186826 is unique due to its γ-lactam structure and aminothioazole methoxyacetic acid side chain. Similar compounds include:
Moxifloxacin: A fluoroquinolone antibiotic with a different mechanism of action, targeting DNA gyrase and topoisomerase IV.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity but a different chemical structure.
Imipenem: A carbapenem antibiotic with a similar mechanism of action but a different chemical structure.
These comparisons highlight the uniqueness of LY 186826 in terms of its structure and specific antibacterial activity.
Properties
CAS No. |
126165-79-5 |
---|---|
Molecular Formula |
C15H16N6O6S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C15H16N6O6S/c1-6(22)7-3-20-4-8(13(24)21(20)11(7)14(25)26)17-12(23)10(19-27-2)9-5-28-15(16)18-9/h5,8H,3-4H2,1-2H3,(H2,16,18)(H,17,23)(H,25,26)/b19-10+ |
InChI Key |
IZZDXJHOVYWBDZ-VXLYETTFSA-N |
SMILES |
CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O |
Isomeric SMILES |
CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)C(=O)O |
Canonical SMILES |
CC(=O)C1=C(N2C(=O)C(CN2C1)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY 186826; LY186826; LY-186826. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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